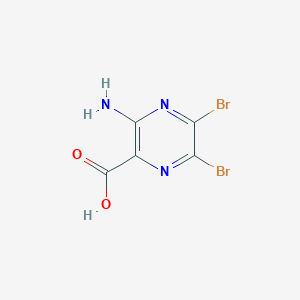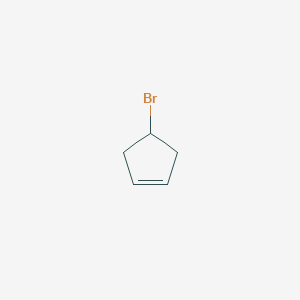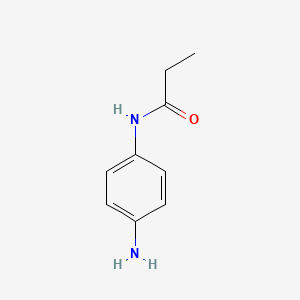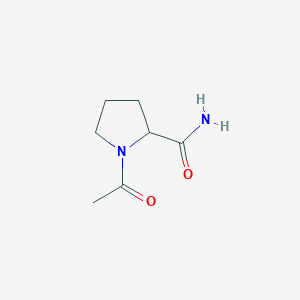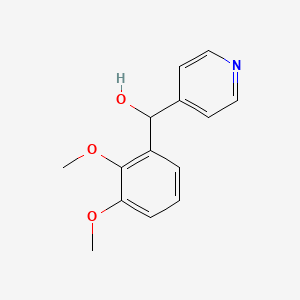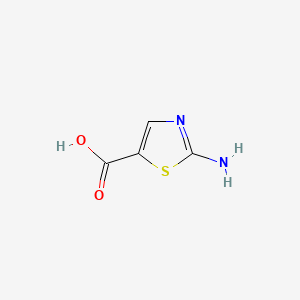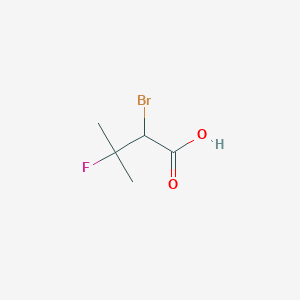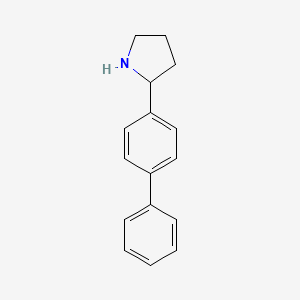
2-(4-Phenylphenyl)pyrrolidine
Descripción general
Descripción
“2-(4-Phenylphenyl)pyrrolidine” belongs to the class of organic compounds known for their pyrrolidine structure, a five-membered lactam ring (a cyclic amide). Such structures are significant in medicinal chemistry and materials science due to their versatility and range of biological activities. The incorporation of phenyl groups can further modify the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic aromatic compounds and employing methods such as the Chichibabin pyridine synthesis, Friedel-Crafts acylation, and nucleophilic substitution reactions. For example, polyimides derived from pyridine-containing diamine monomers, like 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), are synthesized using polycondensation with various aromatic dianhydrides, showcasing the versatility of pyrrolidine derivatives in polymer science (Huang et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to “2-(4-Phenylphenyl)pyrrolidine,” is characterized using spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These compounds often show amorphous structures with high thermal stability, as evidenced by their glass transition temperatures and weight loss temperatures under nitrogen atmosphere. The presence of ether linkages and aromatic units contributes to their solubility in common organic solvents (Huang et al., 2017).
Aplicaciones Científicas De Investigación
Pyrrolidine derivatives have been reported to have various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These compounds are present in many natural products and pharmacologically important agents .
-
Antimicrobial and Antifungal Properties Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . The specific methods of application and experimental procedures would depend on the type of microorganism being targeted, the context of the research, and the specific derivative being used .
-
Antiviral Properties Some pyrrolidine derivatives have been found to have antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .
-
Anticancer Properties Pyrrolidine derivatives have been reported to have anticancer properties . These compounds could potentially be used in the development of new anticancer drugs .
-
Anti-inflammatory Properties Pyrrolidine derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the development of new anti-inflammatory drugs .
-
Anticonvulsant Properties Pyrrolidine derivatives have been found to have anticonvulsant properties . These compounds could potentially be used in the development of new anticonvulsant drugs .
-
Cholinesterase Inhibition and Carbonic Anhydrase Inhibition Pyrrolidine derivatives have been found to have cholinesterase inhibition and carbonic anhydrase inhibition properties . These compounds could potentially be used in the development of new drugs for diseases related to these enzymes .
-
Antihyperglycemic Properties Pyrrolidine derivatives have been found to have antihyperglycemic properties . These compounds could potentially be used in the development of new drugs for the treatment of diabetes .
-
Antimicrobial and Antifungal Properties Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . These compounds could potentially be used in the development of new antimicrobial and antifungal drugs .
-
Antiviral Properties Some pyrrolidine derivatives have been found to have antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .
-
Anticancer Properties Pyrrolidine derivatives have been reported to have anticancer properties . These compounds could potentially be used in the development of new anticancer drugs .
-
Anti-inflammatory Properties Pyrrolidine derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the development of new anti-inflammatory drugs .
-
Anticonvulsant Properties Pyrrolidine derivatives have been found to have anticonvulsant properties . These compounds could potentially be used in the development of new anticonvulsant drugs .
Safety And Hazards
While specific safety and hazard information for 2-(4-Phenylphenyl)pyrrolidine was not found, general safety measures for handling pyrrolidine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
Pyrrolidine and its derivatives, including 2-(4-Phenylphenyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The future of these compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXXPDSXZVEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279318 | |
| Record name | 2-(4-phenylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)pyrrolidine | |
CAS RN |
5424-66-8 | |
| Record name | MLS000737973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-phenylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



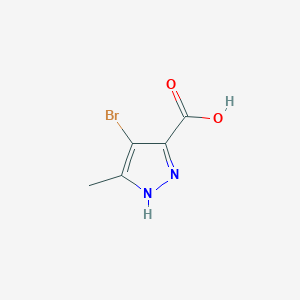
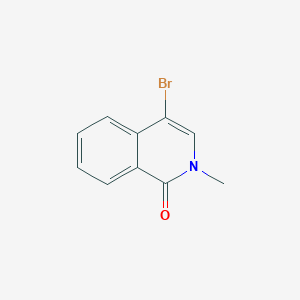

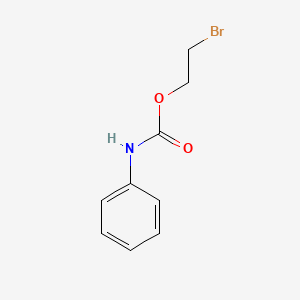
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
